![molecular formula C10H14N2O B1638379 4-(Pyridin-4-yl)piperidin-4-ol CAS No. 233261-75-1](/img/structure/B1638379.png)
4-(Pyridin-4-yl)piperidin-4-ol
Overview
Description
4-(Pyridin-4-yl)piperidin-4-ol (4PP) is a heterocyclic, nitrogen-containing compound with a piperidine ring. It is a colorless, odorless, and slightly hygroscopic solid. 4PP is a derivative of piperidine, which is a cyclic amine and an important building block in the synthesis of various pharmaceuticals and other heterocyclic compounds. 4PP has been studied extensively for its potential applications in medicinal chemistry and pharmaceutical research.
Scientific Research Applications
Metal Complexes with Structural Diversity
- The sulfur-bridged bis-pyridine ligand, similar to pyridin-4-yl derivatives, shows significant structural diversity and guest inclusion properties in metal complexes. These properties are crucial for developing macrocycles, zigzags, helices, and repeated rhomboids with potential applications in catalysis and molecular recognition (R. Horikoshi & T. Mochida, 2006).
Synthesis of Medicinally Relevant Scaffolds
- Pyranopyrimidine scaffolds, relevant to pyridine derivatives, are extensively used in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. These scaffolds are key precursors for developing compounds with a wide range of applicability, highlighting the importance of pyridine and piperidine derivatives in drug synthesis (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).
Kinase Inhibitors for Therapeutic Applications
- Pyrazolo[3,4-b]pyridine, a derivative relevant to the pyridin-4-yl group, has been used as a key element in the design of kinase inhibitors, showing versatility due to its ability to interact with kinases via multiple binding modes. This scaffold's utility in kinase inhibition underscores the therapeutic potential of related compounds (Steve Wenglowsky, 2013).
Medicinal Importance of Pyridine Derivatives
- Pyridine derivatives, including "4-(Pyridin-4-yl)piperidin-4-ol," have been reported for a variety of biological activities, with numerous compounds in clinical uses. Their increasing importance for modern medicinal applications demonstrates the significant role these compounds play in the development of new therapies (A. A. Altaf et al., 2015).
Chemosensing Applications
- Pyridine derivatives are also significant in chemosensing applications due to their high affinity for various ions and neutral species. This illustrates the versatility of pyridin-4-yl derivatives beyond pharmaceuticals, extending to analytical chemistry for detecting various species (Gasem Mohammad Abu-Taweel et al., 2022).
Mechanism of Action
Target of Action
The primary target of 4-(Pyridin-4-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound acts as a CCR5 antagonist . It contains a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The blockade of the CCR5 receptor disrupts the HIV-1 entry pathway . This disruption prevents the virus from infecting the cell, thereby inhibiting the progression of the disease .
Pharmacokinetics
Piperidine derivatives, in general, are known for their wide range of biological activities and are commonly used in drug production .
Result of Action
The antagonistic action of this compound on the CCR5 receptor results in the prevention of HIV-1 entry into the cell . This action can potentially slow down the progression of HIV-1 infection .
properties
IUPAC Name |
4-pyridin-4-ylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10(3-7-12-8-4-10)9-1-5-11-6-2-9/h1-2,5-6,12-13H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUVABKFVGHPFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307297 | |
Record name | 4-(4-Pyridinyl)-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
233261-75-1 | |
Record name | 4-(4-Pyridinyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=233261-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Pyridinyl)-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 233261-75-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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